5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-2-carboxylic acid
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Description
5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H7F3N2O3 and its molecular weight is 260.172. The purity is usually 95%.
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Biological Activity
5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-2-carboxylic acid (CAS Number: 1297136-82-3) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
The molecular formula of this compound is C10H7F3N2O3, with a molecular weight of 260.17 g/mol. The compound features a pyrazolo[1,5-A]pyridine core, which is known for its biological activity.
Property | Value |
---|---|
CAS Number | 1297136-82-3 |
Molecular Formula | C10H7F3N2O3 |
Molecular Weight | 260.17 g/mol |
Physical Form | Pale-yellow to yellow-brown solid |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The introduction of the trifluoromethyl group and subsequent carboxylation can be achieved through various synthetic methodologies, including nucleophilic substitution and electrophilic aromatic substitution.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-A]pyridine exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can reduce the viability of cancer cell lines such as A549 (human lung adenocarcinoma) cells. For instance, a study reported that a related compound reduced A549 cell viability by approximately 66% at a concentration of 100 µM after 24 hours of treatment .
Case Study: Anticancer Assay Results
Compound | Cell Line | Viability Reduction (%) | Concentration (µM) |
---|---|---|---|
This compound | A549 | 66 | 100 |
Cisplatin | A549 | Standard Control | - |
Antimicrobial Activity
The compound also demonstrates promising antimicrobial activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus. Studies have shown that related compounds exhibit selective inhibition against these pathogens, making them potential candidates for further development in antibiotic therapies .
Case Study: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Methicillin-resistant Staphylococcus aureus | Low µM levels | |
Multidrug-resistant Klebsiella pneumoniae | Low µM levels |
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-A]pyridine derivatives is influenced by their structural components. Modifications at specific positions on the ring system can enhance or diminish activity. For example, the presence of electron-withdrawing groups like trifluoromethyl increases potency against cancer cells and bacteria. Conversely, substituents that enhance lipophilicity may improve cellular uptake but could also increase toxicity.
Properties
IUPAC Name |
5-methoxy-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3/c1-18-6-2-5-3-7(9(16)17)14-15(5)8(4-6)10(11,12)13/h2-4H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTIVBXUWBTFCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=NN2C(=C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.